2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Overview
Description
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target rna viruses, specifically inhibiting the rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the interaction between rdrp subunits pa and pb1, which are crucial for the replication of rna viruses . This suggests that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also interact with these targets to exert its effects.
Biochemical Pathways
Given its potential antiviral activity, it may be involved in the viral replication pathway, specifically by inhibiting the rdrp enzyme, which is crucial for the replication of rna viruses .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties , suggesting that this compound may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses . Therefore, it’s plausible that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also exhibit similar antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This method utilizes enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include mild acids for regioselective synthesis, neutral ionic liquids for shifting regioselectivity, and microwave irradiation for catalyst-free synthesis .
Major Products Formed
The major products formed from these reactions include various ester-substituted amino-triazolopyrimidine analogs, which have shown promising antiviral activity .
Scientific Research Applications
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: This compound has been studied for its potential antiviral, antibacterial, and antifungal activities.
Industry: Its derivatives are used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including anticancer properties.
Uniqueness
What sets 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one apart is its specific substitution pattern, which enhances its antiviral activity and makes it a promising candidate for further drug development .
Properties
IUPAC Name |
2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-14-3-4-2-5(13)12-7(9-4)10-6(8)11-12/h2H,3H2,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZZQGDXRFANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327861 | |
Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
441746-23-2 | |
Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.